The compound 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes a purine core modified with various functional groups. The molecular formula is and it has a molecular weight of approximately 428.49 g/mol .
This compound falls under the category of bioactive small molecules, which are often investigated for their pharmacological properties. It is part of a broader class of purine derivatives that have been studied for various therapeutic effects, including anti-inflammatory and anti-cancer activities. The compound's development and characterization are crucial for understanding its biological activity and potential therapeutic applications.
The synthesis of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields would typically be documented in synthetic protocols or research articles focused on this compound.
The molecular structure of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented using various structural depictions such as SMILES and InChI notations:
CC(C)Cn1c2C(N(C)C(N(C)c2nc1CN1CCN(CC1)C(c1ccco1)=O)=O)=O
FOQQVEVTCNPOOG-UHFFFAOYSA-N
The compound is achiral, indicating that it does not possess stereocenters that would create non-superimposable mirror images .
The reactivity of this compound can be explored through various chemical reactions typical for purine derivatives. Potential reactions include:
Technical details regarding reaction conditions (catalysts used, temperature) would be essential for replicating these reactions in a laboratory setting.
The mechanism of action for 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is likely related to its ability to interact with specific biological targets within cells. This interaction may involve:
Quantitative data on binding affinities and biological assays would provide insights into its efficacy.
Key physical and chemical properties of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
Property | Value |
---|---|
Molecular Weight | 428.49 g/mol |
LogP | 1.6746 |
LogD | 1.6734 |
Polar Surface Area | 72.719 Ų |
Hydrogen Bond Acceptors | 9 |
Solubility (LogSw) | -1.8542 |
8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in several scientific fields:
Research into this compound's biological effects continues to evolve as scientists explore its full potential within medicinal chemistry and pharmacology .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4